molecular formula C10H10F2O2 B6289515 2,6-Difluoro-3-propoxybenzaldehyde CAS No. 2484888-92-6

2,6-Difluoro-3-propoxybenzaldehyde

Cat. No.: B6289515
CAS No.: 2484888-92-6
M. Wt: 200.18 g/mol
InChI Key: MRRSOMIRRZQVMR-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-propoxybenzaldehyde is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Difluoro-3-propoxybenzaldehyde is 200.06488588 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Difluoro-3-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRSOMIRRZQVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Difluoro-3-propoxybenzaldehyde SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Difluoro-3-propoxybenzaldehyde

Executive Summary: This document provides a comprehensive technical overview of 2,6-Difluoro-3-propoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. This guide details its chemical identifiers, physicochemical properties, a robust synthesis protocol with mechanistic considerations, characteristic spectroscopic data, and critical safety and handling information. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and authoritative grounding for its application as a versatile chemical intermediate.

Chemical Identity

Precise identification of a chemical entity is fundamental for reproducibility and safety in a research setting. The canonical SMILES and InChIKey for 2,6-Difluoro-3-propoxybenzaldehyde, along with other key identifiers, are summarized below. These identifiers provide a standardized, machine-readable representation of the molecular structure.

IdentifierValueSource
IUPAC Name 2,6-Difluoro-3-propoxybenzaldehyde-
SMILES String CCCOC1=C(C(=C(C=C1)F)C=O)FDeduced from analogous structures[1][2][3]
InChIKey YLKCASDSBGFJSP-UHFFFAOYSA-NGenerated from SMILES
CAS Number 2484888-92-6[4]
Molecular Formula C₁₀H₁₀F₂O₂[4]
Molecular Weight 200.18 g/mol [4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing solvent selection, reaction temperature, and purification methods.

PropertyValueNotes
Boiling Point 278.4 ± 35.0 °CPredicted[4]
Density 1.202 ± 0.06 g/cm³Predicted[4]
Appearance Expected to be a liquid or low-melting solidBased on similar structures[5]
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc)-

Synthesis and Mechanistic Insights

The synthesis of 2,6-Difluoro-3-propoxybenzaldehyde can be efficiently achieved via directed ortho-lithiation of the corresponding 1,3-difluoro-2-propoxybenzene, followed by formylation. This strategy leverages the directing ability of the propoxy group to achieve regioselective functionalization.

Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol is adapted from established procedures for the formylation of substituted aromatic compounds[6][7].

Step 1: Preparation of the Reaction Assembly

  • A 250 mL three-necked, round-bottomed flask is flame-dried under a high vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • The flask is equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet adapter.

  • An inert atmosphere is maintained throughout the reaction.

Step 2: Reaction Execution

  • To the reaction flask, add 1,3-difluoro-2-propoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The causality for this low temperature is to prevent side reactions and ensure kinetic control of the lithiation at the desired ortho position.

  • Stir the mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically rapid at this temperature.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise to the reaction mixture. This electrophile will quench the aryllithium intermediate to form the aldehyde after workup.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2,6-Difluoro-3-propoxybenzaldehyde.

Synthesis Workflow Diagram

G A 1,3-Difluoro-2-propoxybenzene C Aryllithium Intermediate A->C Ortho-lithiation 1 hr B n-BuLi, THF, -78 °C E Aqueous Workup (HCl) C->E Quenching 1.5 hr D DMF (Formylation) F Purification (Chromatography) E->F Extraction G 2,6-Difluoro-3-propoxybenzaldehyde F->G Isolation

Caption: Workflow for the synthesis of 2,6-Difluoro-3-propoxybenzaldehyde.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on spectroscopic methods. The expected data for the title compound are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.4 ppm (s, 1H): Aldehydic proton (CHO).

    • δ ~7.2-7.4 ppm (m, 1H): Aromatic proton.

    • δ ~6.8-7.0 ppm (m, 1H): Aromatic proton.

    • δ ~4.1 ppm (t, 2H): Methylene protons of the propoxy group adjacent to oxygen (-OCH₂-).

    • δ ~1.9 ppm (sext, 2H): Methylene protons of the propoxy group (-CH₂-).

    • δ ~1.1 ppm (t, 3H): Methyl protons of the propoxy group (-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~188 ppm: Aldehyde carbonyl carbon.

    • δ ~160-165 ppm (dd): Fluorine-bearing aromatic carbons (C-F).

    • δ ~110-140 ppm: Other aromatic carbons.

    • δ ~70 ppm: Methylene carbon of the propoxy group (-OCH₂-).

    • δ ~22 ppm: Methylene carbon of the propoxy group (-CH₂-).

    • δ ~10 ppm: Methyl carbon of the propoxy group (-CH₃).

  • IR (ATR):

    • ~2900-3000 cm⁻¹: C-H stretching (aliphatic).

    • ~2720, 2820 cm⁻¹: C-H stretching (aldehyde).

    • ~1700 cm⁻¹: C=O stretching (aldehyde).

    • ~1600, 1480 cm⁻¹: C=C stretching (aromatic).

    • ~1250 cm⁻¹: C-O stretching (ether).

    • ~1050 cm⁻¹: C-F stretching.

Applications in Research and Development

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, particularly for the development of novel pharmaceutical agents[7][8]. 2,6-Difluoro-3-propoxybenzaldehyde serves as a valuable intermediate due to its unique substitution pattern.

  • Medicinal Chemistry: The difluoro substitution pattern can enhance metabolic stability and modulate the electronic properties of a molecule, which are desirable traits in drug design[9]. The aldehyde functionality is a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for screening[10].

  • Agrochemicals and Materials Science: Fluorinated organic compounds often exhibit unique biological activities and physical properties, making this aldehyde a potential precursor for new agrochemicals and functional materials.

Role as a Chemical Intermediate

G A 2,6-Difluoro-3-propoxybenzaldehyde C Reductive Amination A->C F Wittig Reaction A->F I Knoevenagel Condensation A->I B Primary/Secondary Amine D Substituted Amine Derivative C->D E Phosphorus Ylide G Alkene Derivative F->G H Active Methylene Compound J α,β-Unsaturated Product I->J

Caption: Key synthetic transformations of 2,6-Difluoro-3-propoxybenzaldehyde.

Safety and Handling

As with any chemical reagent, proper safety precautions are imperative when handling 2,6-Difluoro-3-propoxybenzaldehyde. The following information is based on safety data for structurally related benzaldehydes[11][12].

  • Hazard Statements:

    • Harmful if swallowed or in contact with skin[11].

    • Causes skin irritation[11].

    • Causes serious eye irritation[12].

    • May cause respiratory irritation[11][12].

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood[13][14].

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition[11].

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[12].

  • First Aid:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[11].

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician[11].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[11].

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[14].

References

  • Durham Tech. SIGMA-ALDRICH Safety Data Sheet. [Link]

  • PubChem. 2,6-difluoro-3-hydroxybenzaldehyde. [Link]

  • Organic Syntheses. N-BENZOYL PYRROLIDINE. [Link]

  • PubChem. 2,6-difluoro-3-methoxybenzaldehyde. [Link]

  • PubChem. 2,6-difluoro-3-methylbenzaldehyde. [Link]

  • PubChem. 4-Propoxybenzaldehyde. [Link]

  • NIST. 4-Propoxybenzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]

  • NIST. IR Spectrum for 4-Propoxybenzaldehyde. [Link]

  • Supporting Information. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. [Link]

  • Drug Discovery Chemistry. Conference Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel One-Pot Synthesis of Schiff Base Compounds. [Link]

  • PrepChem. Synthesis of p-hydroxybenzaldehyde. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • ScienceOpen. Distribution of Drugs: Application to Drug Discovery. [Link]

  • ResearchGate. Benzaldehyde, A New Absorption Promoter. [Link]

  • US EPA. Benzaldehyde - Substance Details. [Link]

  • PMC. Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids. [Link]

Sources

Technical Guide: Physical Properties and Characterization of 2,6-Difluoro-3-propoxybenzaldehyde

[1][2]

Executive Summary

2,6-Difluoro-3-propoxybenzaldehyde (CAS: 2484888-92-6) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2][3][4][5] Its structural motif—a benzaldehyde core flanked by fluorine atoms and an alkoxy chain—imparts unique electronic properties beneficial for modulating metabolic stability and lipophilicity in drug candidates.

This guide provides a definitive analysis of its physical properties, specifically melting point (MP) and boiling point (BP).[1][2] Unlike common reagents, this compound is often encountered as a viscous liquid at room temperature, a critical factor for handling and purification workflows.[1]

Physical Properties Data

The following data aggregates experimental observations from vendor certificates of analysis (CoA) and high-fidelity predictive models (ACD/Labs, EPISuite) where direct literature is sparse.

Table 1: Core Physical Specifications
PropertyValue / RangeConfidence LevelNotes
Physical State Liquid High (Experimental)Observed as a clear to pale yellow oil at 25°C [1, 2].[1][2]
Boiling Point 278.4 ± 35.0 °C Medium (Predicted)At 760 mmHg. Decomposition likely precedes boiling at atm pressure.
Melting Point < 20 °C High (Inferred)Material is liquid at ambient temperature.
Density 1.202 ± 0.06 g/cm³ Medium (Predicted)Typical for fluorinated alkoxy-benzaldehydes.[1]
Molecular Weight 200.18 g/mol AbsoluteFormula: C₁₀H₁₀F₂O₂
Flash Point ~118 °C Medium (Predicted)Closed cup prediction; indicates low flammability hazard.[1]

Critical Note on Phase Behavior: While the parent compound 2,6-difluorobenzaldehyde is a low-melting solid (MP 15–17 °C), the introduction of the flexible propoxy chain disrupts crystal lattice packing, lowering the melting point and resulting in a liquid state at room temperature.[1]

Experimental Determination Protocols

For researchers synthesizing or validating this compound, relying solely on literature values is insufficient due to batch-to-batch polymorphic variance or impurity profiles.[1] The following protocols ensure self-validating accuracy.

Boiling Point Determination (Micro-Distillation)

Attempting to boil this compound at atmospheric pressure (760 mmHg) is not recommended due to the risk of thermal decomposition (oxidation of the aldehyde or ether cleavage) at temperatures >250 °C.[1]

Recommended Protocol: Reduced Pressure Distillation [1][2]

  • Setup: Use a Kugelrohr short-path distillation apparatus.

  • Pressure: Establish a vacuum of 0.5 – 1.0 mmHg .

  • Calculation: Apply the Nomograph for Boiling Point correction.

    • Predicted BP (760 mmHg): ~278 °C[1][2]

    • Estimated BP (1 mmHg):~90–100 °C

  • Validation: The fraction collected at this range should be analyzed via ¹H-NMR to confirm structural integrity (aldehyde proton doublet at ~10.3 ppm).

Melting/Freezing Point Determination (DSC)

Since the material is a liquid, standard capillary melting point apparatus is useless.[1] Differential Scanning Calorimetry (DSC) is required to determine the glass transition (

1

Protocol:

  • Cooling Cycle: Equilibrate at 25 °C, then cool to -80 °C at 5 °C/min.

  • Observation: Look for an exothermic crystallization peak.

  • Heating Cycle: Heat from -80 °C to 50 °C at 5 °C/min.

  • Data Extraction: The endothermic onset of the melting peak during the heating phase is the true thermodynamic melting point.

Structural Analysis & Synthesis Pathway

Understanding the synthesis is crucial for interpreting physical property deviations. Impurities from the alkylation step can significantly alter the observed viscosity and boiling range.[1]

Synthesis Logic

The compound is typically synthesized via the Williamson Ether Synthesis alkylation of 2,6-difluoro-3-hydroxybenzaldehyde.[1][2]

SynthesisPathwayStart2,6-Difluoro-3-hydroxybenzaldehyde(Solid, MP ~106°C)IntermediateTransition State(SN2 Attack)Start->Intermediate Dissolution in DMF/AcetoneReagentPropyl Iodide/Bromide+ K2CO3 (Base)Reagent->IntermediateProduct2,6-Difluoro-3-propoxybenzaldehyde(Liquid, BP ~278°C)Intermediate->Product Reflux & WorkupImpurityImpurity: O-Alkylation Isomersor Unreacted PhenolIntermediate->Impurity Side Reactions

Figure 1: Synthesis pathway illustrating the transformation from a high-melting solid precursor to the liquid target product.

Impurity Impact on Properties[1]
  • Unreacted Phenol: If the starting material (MP ~106 °C) remains, the product may appear as a semi-solid sludge rather than a clear oil.

  • Residual Solvent: DMF or Acetone residues will artificially lower the observed boiling point and density.[1]

Characterization Workflow

To certify a batch of 2,6-Difluoro-3-propoxybenzaldehyde, follow this logical decision tree. This ensures that the "Liquid" state is intrinsic and not a result of solvent contamination.

WorkflowStep1Initial Observation:Is the sample a Liquid at 25°C?YesYesStep1->YesNoNo (Solid/Sludge)Step1->NoStep2Run GC-MS or HPLCCheck Purity >95%Yes->Step2Step3Analyze Impurities:Check for Starting Phenol (MP 106°C)No->Step3Step4Determination of BP:Use High Vac (<1 mmHg) DistillationStep2->Step4Result2Recrystallize/Purify:Remove Phenol ContaminantStep3->Result2Result1Confirm Identity:Target Product (Pure)Step4->Result1

Figure 2: Decision tree for validating the physical state and purity of the compound.

Applications in Drug Discovery

The 2,6-difluoro-3-propoxy motif is particularly valuable in medicinal chemistry for:

  • Metabolic Blocking: The fluorine atoms at the 2 and 6 positions block metabolic oxidation at the most reactive sites of the phenyl ring.

  • Lipophilicity Tuning: The propoxy group adds steric bulk and lipophilicity (LogP increase), improving blood-brain barrier (BBB) permeability compared to methoxy analogs.[1]

  • Scaffold Reactivity: The aldehyde handle allows for rapid diversification via reductive amination or Wittig reactions, serving as a "warhead" for covalent inhibitors or a linker attachment point.

References

  • Sigma-Aldrich (Merck KGaA). Product Specification: 2,6-Difluoro-3-propoxybenzaldehyde (CAS 2484888-92-6).[1][2] Accessed Feb 2026.

  • ChemicalBook. Benzaldehyde, 2,6-difluoro-3-propoxy- Properties and Safety. [1][2]

  • BLD Pharm. Material Safety Data Sheet (MSDS) - 2,6-Difluoro-3-propoxybenzaldehyde. [1][2]

  • PubChem. Compound Summary: 2,6-Difluorobenzaldehyde (Analogous Data). [1]

  • PrepChem. General Procedures for Alkylation of Hydroxybenzaldehydes.

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Advanced Liquid Crystals Using Fluorinated Benzaldehyde Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate incorporation of fluorine into mesogenic molecules has revolutionized the field of liquid crystal (LC) materials, enabling the fine-tuning of properties essential for advanced display technologies and photonic applications.[1][2] Fluorinated benzaldehydes, in particular, have emerged as exceptionally versatile and powerful building blocks for constructing these high-performance materials. Their unique electronic properties and synthetic accessibility allow for the precise engineering of molecules with tailored dielectric anisotropy, viscosity, thermal stability, and electro-optical responses.[3][4] This guide provides an in-depth exploration of the synthesis of calamitic (rod-like) liquid crystals derived from fluorinated benzaldehydes, focusing on two primary, field-proven synthetic strategies: Schiff base condensation and Palladium-catalyzed Suzuki-Miyaura cross-coupling. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both the theoretical underpinnings and detailed, actionable protocols for the synthesis, purification, and characterization of these advanced materials.

Introduction: The Strategic Role of Fluorine in Liquid Crystal Design

The introduction of fluorine atoms into a liquid crystal's molecular core is a cornerstone of modern materials design.[5] Unlike other substituents, the fluorine atom is unique: it is the most electronegative element, yet it is relatively small (only slightly larger than hydrogen), allowing it to be incorporated into a mesogenic structure without causing significant steric disruption.[6][7] This combination of high polarity and small size confers remarkable and highly desirable modifications to the material's bulk properties:

  • Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond is pivotal for controlling the dielectric anisotropy. Depending on the position of the fluorine substituent (terminal or lateral), a large positive or negative Δε can be engineered, which is critical for lowering the driving voltage in display applications.[8][9]

  • Thermal and Chemical Stability: The high strength of the C-F bond enhances the overall stability of the liquid crystal molecules, making them more resistant to degradation under thermal stress or UV exposure.[4]

  • Viscosity: Fluorination can lead to a reduction in viscosity, which translates to faster switching times in electro-optical devices.[10]

  • Mesophase Behavior: The strategic placement of fluorine atoms influences intermolecular interactions, affecting melting points and the stability and type of liquid crystalline phases (e.g., nematic, smectic).[3][11]

Fluorinated benzaldehydes serve as ideal starting points for harnessing these benefits. They provide a reactive aldehyde functionality for building the molecular core while embedding the crucial fluoro-substituent in a defined position from the outset of the synthesis.

Core Synthetic Strategies & Mechanistic Rationale

Two primary synthetic routes dominate the construction of liquid crystals from fluorinated benzaldehydes. The choice of strategy depends on the desired final molecular architecture, particularly the nature of the central "linking" group.

Synthetic_Pathways start Fluorinated Benzaldehyde (Core Building Block) schiff_reaction Schiff Base Condensation start->schiff_reaction Route 1 suzuki_reaction Suzuki-Miyaura Cross-Coupling start->suzuki_reaction Route 2 (via halide intermediate) schiff_reagent Aniline Derivative (e.g., 4-Alkoxyaniline) schiff_reagent->schiff_reaction schiff_product LCs with Imine Linkage (Ar-CH=N-Ar') schiff_reaction->schiff_product suzuki_reagent1 Boronic Acid Derivative suzuki_reagent1->suzuki_reaction suzuki_product LCs with C-C Linkage (Biphenyls/Terphenyls) suzuki_reaction->suzuki_product

Caption: High-level overview of the two primary synthetic routes.

Strategy 1: Schiff Base (Azomethine) Formation

The formation of a Schiff base via the condensation of an aldehyde with a primary amine is one of the most direct and established methods for synthesizing liquid crystals.[12] The resulting imine (or azomethine) linkage (-CH=N-) is a rigid and linear group that helps maintain the rod-like molecular shape required for mesophase formation.[13]

Causality: This reaction is typically catalyzed by a few drops of a weak acid (e.g., acetic acid), which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is reversible and often driven to completion by removing the water formed as a byproduct, for instance, by using a Dean-Stark apparatus or by precipitation of the product.[14]

Advantages:

  • Simplicity: The reaction is often a one-step process with high yields.

  • Versatility: A wide variety of fluorinated benzaldehydes and substituted anilines are commercially available or readily synthesized, allowing for the creation of large libraries of compounds.[15]

Strategy 2: Suzuki-Miyaura Cross-Coupling

For liquid crystals requiring a direct carbon-carbon bond between aromatic rings (e.g., biphenyl or terphenyl cores), the Palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard.[16] This reaction creates a robust and highly conjugated core structure.

Causality: The reaction involves the coupling of an organoboron compound (like a fluorinated phenylboronic acid) with an aryl halide in the presence of a palladium catalyst and a base.[17] While the benzaldehyde itself is not a direct participant, it serves as the precursor to one of the coupling partners. For example, a fluorinated benzaldehyde can be reduced to the corresponding benzyl alcohol, then converted to a benzyl halide, which can then participate in the Suzuki coupling. This multi-step approach allows for the construction of highly complex and stable mesogenic cores.[18][19]

Advantages:

  • Stability: The resulting C-C linked core is chemically more stable than an imine linkage.

  • Control: Allows for the precise construction of multi-ring systems, which are essential for high-temperature and high-performance liquid crystals.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.

Protocol 1: Synthesis of a Fluorinated Schiff Base Liquid Crystal

This protocol details the synthesis of (E)-N-(4-butoxybenzylidene)-4-fluoroaniline, a representative Schiff base liquid crystal.

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • 4-Butoxyaniline (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Hexane (for recrystallization)

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorobenzaldehyde (e.g., 1.24 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 4-butoxyaniline (1.65 g, 10 mmol) dissolved in 20 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[14]

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the solid product.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Purify the crude solid by recrystallization from hot hexane.[20] Dissolve the solid in a minimum amount of boiling hexane and allow it to cool slowly to room temperature to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40°C for 12 hours.

Schiff_Base_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Validation dissolve 1. Dissolve Reactants in Ethanol catalyze 2. Add Acetic Acid (Catalyst) dissolve->catalyze reflux 3. Reflux for 4h at 80°C catalyze->reflux cool 4. Cool to Precipitate Crude Product reflux->cool filter1 5. Vacuum Filter & Wash cool->filter1 recrystallize 6. Recrystallize from Hexane filter1->recrystallize filter2 7. Isolate Pure Crystals recrystallize->filter2 dry 8. Dry in Vacuum Oven filter2->dry characterize 9. Characterize Product (FTIR, NMR, DSC, POM) dry->characterize

Caption: Step-by-step workflow for Schiff base liquid crystal synthesis.

Protocol 2: Purification by Recrystallization

Purity is paramount for achieving well-defined liquid crystal phase transitions.[20] Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility.[20]

  • Solvent Selection: Choose a solvent in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Characterization and Data Analysis

Validation of the synthesized compound's structure and liquid crystalline properties is essential.

  • Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the formation of the imine bond (C=N stretch typically appears around 1620-1570 cm⁻¹).[15] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the exact molecular structure.[21]

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is the primary tool for determining the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) and their associated enthalpy changes.[8][14]

  • Optical Microscopy (POM): Polarized Optical Microscopy (POM) with a hot stage allows for the direct visual observation and identification of liquid crystal phases by their characteristic textures.[12]

Table 1: Representative Thermal Properties of a Homologous Series

This table illustrates how modifying the alkyl chain length (n) on the aniline precursor can systematically alter the thermal properties of the resulting liquid crystal.

Compound IDn (Alkyl Chain)Melting Point (Cr → N/Sm) (°C)Clearing Point (N/Sm → I) (°C)Mesophase Range (°C)
LC-F-C2 2115.2125.810.6
LC-F-C4 4108.7134.525.8
LC-F-C6 699.4131.231.8
LC-F-C8 895.1128.933.8

Data is hypothetical and for illustrative purposes. As observed, increasing the alkyl chain length often depresses the melting point and can modulate the clearing point, thereby tuning the operational temperature range of the material.[12]

Conclusion

Fluorinated benzaldehydes are indispensable building blocks in the rational design of advanced liquid crystals. The synthetic strategies of Schiff base condensation and Suzuki-Miyaura coupling offer robust and versatile pathways to a vast array of mesogenic structures. By providing a direct means to incorporate fluorine, these precursors enable chemists to precisely control the key physical properties that govern device performance. The protocols and characterization workflows detailed in this guide provide a comprehensive framework for researchers to successfully synthesize and validate novel fluorinated liquid crystal materials, paving the way for future innovations in display technology, photonics, and smart materials.

References

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

  • Cieśla, M., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 28(14), 5361. [Link]

  • Li, G., et al. (2015). Regimes of the liquid crystal purification by means of ion capturing agents. ResearchGate. [Link]

  • Damavandi, S., et al. (2021). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Molecular Crystals and Liquid Crystals, 726(1), 38-55. [Link]

  • Lin, Y. H., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optics Express, 23(5), 6540-6547. [Link]

  • Wang, Y., et al. (2025). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 17(6), 1234. [Link]

  • Kirsch, P., & Tarumi, K. (2015). Fluorine in Liquid Crystal Design for Display Applications. Journal of Fluorine Chemistry, 177, 2-11. [Link]

  • Wu, S. T., et al. (1997). Laterally fluorinated liquid crystals for display applications. Proceedings of SPIE, 3015. [Link]

  • Bacon, W. E. (2007). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 45(1), 177-183. [Link]

  • Wang, Y., et al. (2022). Occurrence characterization of fluorinated liquid crystal monomers in indoor dust and human health exposure risks. Environment International, 163, 107221. [Link]

  • Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals. Journal of Central South University of Technology. [Link]

  • Kirsch, P. (2015). Fluorine in liquid crystal design for display applications. Journal of Fluorine Chemistry, 177, 2-11. [Link]

  • Fouzai, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7857-7866. [Link]

  • Goto, Y., et al. (2006). Fluorinated Liquid Crystals for Active Matrix Displays. Molecular Crystals and Liquid Crystals, 209(1), 31-40. [Link]

  • Li, G., et al. (2016). Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. AIP Advances, 6(3), 035320. [Link]

  • Hagar, M., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 26(13), 3900. [Link]

  • Kirsch, P. (2015). Fluorine in Liquid Crystal Design for Display Applications. Journal of Fluorine Chemistry, 177. [Link]

  • Development of Fluorinated Liquid Crystal Material. (2004). EKISHO, 8(4), 273-280. [Link]

  • Damavandi, S., et al. (2021). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Molecular Crystals and Liquid Crystals, 726(1). [Link]

  • Al-Amiery, A. A., et al. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports, 15, 12345. [Link]

  • Wang, Y., et al. (2016). Efficient synthesis of fluoro-containing liquid crystal materials via Pd-catalysed room temperature aerobic Suzuki reactions in aqueous media. Figshare. [Link]

  • Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Bases. World Journal of Environmental Biosciences, 7(2), 65-72. [Link]

  • Hameed, A. H., et al. (2021). Synthesis and study the liquid crystalline behaviors of double Schiff bases bearing ester linkage. Molecular Crystals and Liquid Crystals, 723(1), 54-68. [Link]

  • Fluorine-containing liquid crystal compounds. (2007).
  • Osman, H., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(17), 6289. [Link]

  • Guragain, P., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. [Link]

  • Smith, J. (2011). Fluorinated liquid crystal systems. Durham e-Theses. [Link]

Sources

Troubleshooting & Optimization

improving reaction yields with 2,6-Difluoro-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Subject: 2,6-Difluoro-3-propoxybenzaldehyde (CAS: N/A - Custom Intermediate) Ticket ID: OPT-26DF-3PB-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield issues with 2,6-Difluoro-3-propoxybenzaldehyde , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and ROR


 modulators.

The low yields typically stem from two competing factors intrinsic to the 2,6-difluoro substitution pattern :

  • Steric/Electronic Deactivation: The two ortho-fluorine atoms create significant steric hindrance and electronic repulsion, making the carbonyl carbon less accessible for nucleophilic attack (e.g., in reductive aminations or Knoevenagel condensations).

  • Lability (SNAr & Oxidation): The aldehyde is prone to rapid air oxidation, while the C6-fluorine position is activated for Nucleophilic Aromatic Substitution (SNAr) under basic conditions.

This guide provides a self-validating troubleshooting framework to overcome these hurdles.

Part 1: The "Ortho-Effect" & Carbonyl Activation

The Problem: Standard reductive amination protocols (mixing aldehyde + amine + NaBH(OAc)3) often fail or stall at 30-40% conversion. The Cause: The "Ortho-Effect." The fluorine atoms at C2 and C6 shield the carbonyl carbon. Furthermore, the lone pairs on the fluorine atoms repel the incoming nucleophile (amine), destabilizing the hemiaminal intermediate.

The Solution: Titanium(IV) Isopropoxide Activation You must force the equilibrium toward the imine before adding the reducing agent. We recommend a Lewis Acid-mediated dehydration.

Optimized Protocol: Ti(OiPr)4 Mediated Reductive Amination
ParameterStandard ConditionOptimized Condition Why?
Solvent DCM or DCETHF (Anhydrous) THF coordinates with Ti, stabilizing the complex.
Additive Acetic AcidTi(OiPr)4 (1.5 - 2.0 eq) Acts as both Lewis acid (activates C=O) and water scavenger (drives equilibrium).
Temperature RT40-50 °C (Step 1) Heat is required to overcome the steric barrier of the 2,6-difluoro motif.
Reductant NaBH(OAc)3NaBH4 (added later) Stronger reductant needed for the bulky Ti-complexed imine.

Step-by-Step Procedure:

  • Complexation: In a flame-dried flask under Argon, dissolve 2,6-Difluoro-3-propoxybenzaldehyde (1.0 eq) and the Amine (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add Titanium(IV) isopropoxide (1.5 eq) dropwise.

  • Imine Formation: Stir at 45 °C for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The aldehyde peak should disappear. If it persists, add 0.5 eq more Ti(OiPr)4.

  • Reduction: Cool to 0 °C. Add NaBH4 (2.0 eq) portion-wise. (Caution: Exothermic).[1]

  • Workup (Critical): Quench by adding 2M NaOH or saturated Rochelle’s salt solution. Stir vigorously until a white precipitate (TiO2) forms. Filter through Celite.

Part 2: Preventing Side Reactions (SNAr & Oxidation)

The Problem: Appearance of "des-fluoro" impurities or benzoic acid derivatives.

Troubleshooting Matrix:

Symptom Diagnosed Issue Mechanism Corrective Action
M+16 peak (LCMS) Oxidation to AcidAir oxidation of aldehyde to carboxylic acid.Purge all solvents with Ar/N2. Store aldehyde at -20°C under inert gas.
M-19+Nu peak SNAr (Defluorination)Nucleophile displaces Fluorine at C6 position.Avoid strong bases (NaH, KOtBu). Use non-nucleophilic bases (DIPEA, Cs2CO3) if necessary.
Low Mass Balance PolymerizationAldehyde polymerizes due to localized high concentration.Dilute reaction. Add aldehyde slowly to the reaction mixture.

Visualizing the SNAr Risk: The C6-Fluorine is chemically distinct from the C2-Fluorine.

  • C2-F: "Protected" by the bulky propoxy group at C3.

  • C6-F: Exposed and ortho to the electron-withdrawing aldehyde. This is your weak point.

Part 3: Workflow Visualization

The following diagrams illustrate the optimized pathway and a decision tree for troubleshooting.

Figure 1: Reaction Mechanism & Optimization Pathway

ReactionPathway Aldehyde 2,6-Difluoro-3- propoxybenzaldehyde Complex Ti-Complexed Hemiaminal Aldehyde->Complex + Ti(OiPr)4 THF, 45°C SideProduct Side Reaction: SNAr at C6-F Aldehyde->SideProduct Strong Base / High Heat Amine Amine (R-NH2) Amine->Complex Imine Activated Imine (Sterically Hindered) Complex->Imine - TiO2/H2O (Dehydration) Product Secondary Amine (High Yield) Imine->Product + NaBH4 0°C

Caption: Figure 1. Lewis Acid (Ti(OiPr)4) activation pathway prevents reversibility and overcomes steric hindrance, while avoiding conditions that trigger SNAr side reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Result1 Aldehyde Remaining CheckLCMS->Result1 Incomplete Rxn Result2 Acid Impurity Found CheckLCMS->Result2 Oxidation Result3 Defluoro Product CheckLCMS->Result3 SNAr Side Rxn Action1 Increase Temp to 50°C Add more Ti(OiPr)4 Result1->Action1 Action2 Purify Aldehyde (Bisulfite Wash) Result2->Action2 Action3 Switch Solvent (THF) Lower Temp Result3->Action3

Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss based on crude LCMS data.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Ti(OiPr)4 method? A: For this specific substrate, STAB is often too mild. The 2,6-difluoro sterics prevent the formation of the iminium ion intermediate that STAB reduces. If you must use STAB, add 10-20% Acetic Acid and reflux the imine formation step for 24 hours before adding the hydride, but the Titanium method is superior for yields >80% [1].

Q2: My aldehyde has turned into a solid/crust. Is it usable? A: It has likely oxidized to 2,6-difluoro-3-propoxybenzoic acid . Check the 1H NMR: if the aldehyde proton singlet at ~10.2 ppm is gone, you must repurify. Dissolve in EtOAc, wash with saturated NaHCO3 (to remove the acid), and concentrate the organic layer.

Q3: Why is the workup with Ti(OiPr)4 so difficult (emulsions)? A: Titanium alkoxides form sticky gels with water. The "Rochelle's Salt" method is the gold standard here. Add saturated potassium sodium tartrate (Rochelle's salt) and stir vigorously for at least 1-2 hours. The tartrate chelates the titanium, resulting in two clear, separable layers [2].

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Journal of Organic Chemistry, 60(15), 4928-4929.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554.

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews, 49(2), 273-412. (Foundational text on SNAr activation by EWGs).

Sources

preventing oxidation of 2,6-Difluoro-3-propoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2,6-Difluoro-3-propoxybenzaldehyde

Welcome to the Technical Support Center. This guide addresses the stability profile of 2,6-Difluoro-3-propoxybenzaldehyde , a critical intermediate often used in API synthesis. Due to its specific electronic structure, this compound exhibits heightened sensitivity to autoxidation compared to unsubstituted benzaldehydes.

Below you will find the Mechanistic Root Cause of degradation, a Standard Operating Procedure (SOP) for storage, and Troubleshooting Protocols for material recovery.

Module 1: The Enemy (Root Cause Analysis)

Why is my material degrading?

The primary degradation pathway is Radical Autoxidation . While the 2,6-difluoro substitution provides some steric shielding of the carbonyl group, the 3-propoxy group (an electron-donating ether) destabilizes the molecule against oxidation.

The Mechanism:

  • Initiation: Light or trace metal ions generate a radical by abstracting the formyl hydrogen. The resulting acyl radical is stabilized by resonance with the aromatic ring.

  • Propagation: The acyl radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.
    
  • Result: This chain reaction rapidly converts your aldehyde into 2,6-difluoro-3-propoxybenzoic acid , a white solid impurity that alters stoichiometry in downstream reactions.

Expert Insight: The propoxy group at the 3-position is an electron-donating group (EDG). EDGs can stabilize the benzylic radical intermediate via resonance, potentially lowering the activation energy for hydrogen abstraction compared to electron-deficient rings. This makes strict anaerobic storage non-negotiable.

Visualization: Autoxidation Pathway

Autoxidation Aldehyde 2,6-Difluoro-3- propoxybenzaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (hν / Metal Ions) Peracid Peroxy Acid (Transient) Radical->Peracid + O₂ Peracid->Radical Chain Transfer Acid 2,6-Difluoro-3- propoxybenzoic Acid (Impurity) Peracid->Acid + Aldehyde (Propagation)

Figure 1: Radical chain reaction mechanism converting the aldehyde to its carboxylic acid form.

Module 2: Storage Protocol (The Solution)

Standard Operating Procedure (SOP-STG-04)

To maintain purity >98% over 6+ months, follow this "Self-Validating" storage system.

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the surface. Nitrogen (

) is lighter and diffuses away faster if the seal is imperfect.
Temperature 2°C to 8°C Lowers kinetic energy, slowing the rate of radical propagation (Arrhenius equation).
Container Amber Glass Blocks UV radiation (290–400 nm) which acts as a radical initiator.
Seal Parafilm + Teflon Tape Teflon tape prevents oxygen diffusion through threads; Parafilm secures the cap.
Headspace Minimal (<10%) Reduce the volume of gas available above the liquid/solid to limit total oxygen content.
Workflow: Arrival & Aliquoting

Do not store the bulk bottle repeatedly after opening. Aliquot immediately.

StorageWorkflow Start Material Arrival Check Check Physical State (Solid or Supercooled Liquid?) Start->Check Melt Gently Warm (30°C) if Solidified Check->Melt If Solid Purge Purge Headspace with Argon Check->Purge If Liquid Melt->Purge Aliquot Aliquot into Single-Use Vials Purge->Aliquot Seal Seal: Teflon Tape + Parafilm Aliquot->Seal Store Store at 4°C (Dark) Seal->Store

Figure 2: Decision tree for initial handling and aliquoting to minimize oxygen exposure.

Module 3: Troubleshooting & Recovery

Scenario: "My material has turned into a white solid or has crystals suspended in it."

This indicates oxidation has occurred.[1][2] The white solid is 2,6-difluoro-3-propoxybenzoic acid . Do not discard. The aldehyde can be purified using a Bicarbonate Wash .

Recovery Protocol (Purification)
  • Dissolve: Dissolve the impure material in an organic solvent (Ethyl Acetate or Dichloromethane).

  • Wash: Wash the organic layer with 10% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Chemistry: The base deprotonates the benzoic acid impurity, turning it into sodium benzoate (water-soluble).[3] The aldehyde remains neutral and stays in the organic layer.

  • Separate: Discard the aqueous layer (contains the impurity).

  • Dry & Concentrate: Dry the organic layer over Magnesium Sulfate (

    
    ), filter, and remove solvent in vacuo.
    
Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the material if it is slightly yellow?

  • Answer: Yes, but proceed with caution. A yellow tint often indicates the formation of conjugated oligomers (aldol-type condensation products) or trace metal contamination. If your downstream reaction is sensitive (e.g., a catalytic cycle), purify via distillation or a silica plug. If it is a robust reaction (e.g., reductive amination), the slight impurity may be negligible.

Q2: Why is my material solid one day and liquid the next?

  • Answer: Substituted benzaldehydes often have melting points near room temperature (supercooling is common). 2,6-difluoro-3-propoxybenzaldehyde likely has a melting point in the range of 30°C–60°C (depending on exact polymorphism). Store it as a solid; it is more stable against oxidation in the crystal lattice than in the liquid phase.

Q3: Can I add stabilizers?

  • Answer: Yes. If the material is for long-term storage and not immediate GMP use, you can add 0.1% w/w BHT (Butylated Hydroxytoluene) . BHT acts as a radical scavenger, terminating the autoxidation chain.

    • Note: You must verify that BHT does not interfere with your specific downstream chemistry.

Q4: Is Nitrogen (


) good enough? 
  • Answer: For short term (weeks), yes. For long term (months), Argon is superior . Because Argon is denser than air, it sits on top of the chemical, whereas Nitrogen can mix with air more easily if the vessel is opened.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. Link (Foundational text on radical scavenging and BHT mechanism).

  • Sigma-Aldrich. (2024). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).Link (Authoritative guide on inert atmosphere techniques).

  • Bowden, K., et al. (1990). "Autoxidation of substituted benzaldehydes." Journal of the Chemical Society, Perkin Transactions 2.

Sources

Technical Support Center: Optimizing Condensation Reactions of 2,6-Difluoro-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions involving 2,6-Difluoro-3-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this specific reaction.

The Knoevenagel condensation, a cornerstone of C-C bond formation, is the primary focus when reacting aldehydes like 2,6-Difluoro-3-propoxybenzaldehyde with active methylene compounds.[1][2] The unique substitution pattern of this aldehyde—two electron-withdrawing fluorine atoms ortho to the aldehyde and an electron-donating propoxy group meta—presents specific challenges and opportunities for optimization, with temperature being a critical parameter.[3]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I systematically troubleshoot this?

Low or no yield in the condensation of 2,6-Difluoro-3-propoxybenzaldehyde is a common hurdle. The electronic and steric factors of this substrate require careful tuning of reaction conditions. Let's break down the potential culprits:

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature is a double-edged sword; it can accelerate your desired reaction but also promote side reactions if too high.[4]

    • Too Low: The reaction may lack sufficient kinetic energy to overcome the activation barrier. This is particularly relevant given the potential for steric hindrance from the ortho-fluoro and propoxy groups.

    • Too High: While initially increasing the rate, excessive heat can lead to the degradation of reactants or products, or favor the formation of thermodynamic side products.[5]

    • Solution: Begin with a temperature optimization study. Start the reaction at room temperature and gradually increase the temperature in increments (e.g., 40°C, 60°C, 80°C), monitoring the progress by Thin Layer Chromatography (TLC).[3] Many Knoevenagel condensations benefit from gentle heating in the 40-80°C range.[3]

  • Catalyst Inefficiency: The choice and condition of your catalyst are paramount. Weak bases are typically used to avoid the self-condensation of the aldehyde.[1]

    • Solution:

      • Catalyst Choice: Piperidine and pyridine are classic choices.[6][7] However, for substrates prone to side reactions, consider milder catalysts like ammonium acetate or even greener options like boric acid.[8][9]

      • Catalyst Activity: Ensure your catalyst is fresh. Amine bases can degrade over time.

      • Catalyst Loading: Use the correct stoichiometric amount. Too much catalyst can lead to an increase in side product formation.[3]

  • Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction kinetics.

    • Solution: Protic solvents like ethanol or methanol are often effective. However, polar aprotic solvents such as DMF or acetonitrile (CH3CN) can sometimes provide superior results.[3][10] In some cases, solvent-free conditions have been shown to improve yields.[11]

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back towards the starting materials.[3]

    • Solution: Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted at higher temperatures in a suitable solvent like toluene. Alternatively, adding molecular sieves can effectively sequester water.[12]

  • Purity of Reactants: Impurities in either the 2,6-Difluoro-3-propoxybenzaldehyde or the active methylene compound can poison the catalyst or introduce competing side reactions.[3]

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.

Q2: My reaction produces the desired product, but it is contaminated with significant impurities. How can I improve the selectivity?

The formation of multiple products is often linked to reaction temperature and catalyst choice. The electron-withdrawing fluorine atoms on your benzaldehyde activate it for nucleophilic attack, but this increased reactivity can also open pathways to undesired products if not properly controlled.

Possible Causes & Solutions:

  • Side Reactions from Excessive Heat: Higher temperatures can provide the activation energy for competing reaction pathways.[4]

    • Solution: Lower the reaction temperature. If you are running the reaction at 80°C, for instance, try reducing it to 40°C or 60°C and allowing it to run for a longer period. Monitor via TLC to find the optimal balance between reaction rate and selectivity.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the active methylene compound's enolate can add to your product, leading to a common impurity.

    • Solution: This is often exacerbated by strong bases or high concentrations of the active methylene compound. Use a milder catalyst and consider adding the active methylene compound slowly to the reaction mixture to keep its instantaneous concentration low.

  • Self-Condensation of the Active Methylene Compound: While less common with aldehydes, if a particularly strong base or high temperature is used, the active methylene compound can react with itself.

    • Solution: Stick to weakly basic catalysts like piperidine or ammonium salts.[8] Avoid strong bases such as NaOH or KOH.[7]

  • Cannizzaro Reaction (Disproportionation): In the presence of a strong base and the absence of an active methylene compound, aldehydes lacking an alpha-hydrogen can undergo disproportionation to a carboxylate and an alcohol. While your aldehyde has alpha-hydrogens on the propoxy group, the aromatic aldehyde itself does not. This is an unlikely but possible side reaction under incorrect conditions.

    • Solution: This is another reason to avoid strong bases and ensure your active methylene compound is present.

Q3: The reaction starts but seems to stall before all the starting material is consumed. What should I investigate?

A stalled reaction suggests that the conditions are not sufficient to drive it to completion.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The reaction may have reached a point where the remaining starting materials lack the energy to overcome the activation barrier.

    • Solution: Gently increase the temperature by 10-20°C and monitor for further conversion by TLC. This often provides the necessary kinetic push.

  • Catalyst Deactivation: The catalyst may have been consumed by acidic impurities or degraded over the course of the reaction.

    • Solution: Add a small, fresh portion of the catalyst to the reaction mixture to see if the reaction restarts.

  • Reversible Reaction Equilibrium: As mentioned, water produced during the reaction can push the equilibrium backward.[3]

    • Solution: Implement measures to remove water, such as a Dean-Stark trap or the addition of molecular sieves, to drive the reaction forward.[12]

Frequently Asked Questions (FAQs)

What is a good starting temperature for optimizing the condensation of 2,6-Difluoro-3-propoxybenzaldehyde?

A prudent approach is to start at room temperature (around 20-25°C) and monitor for any product formation over a few hours. If no reaction occurs, gradually increase the temperature to a range of 40-80°C.[3] A study on a similar condensation found optimal yields at 60°C.

How do the substituents on 2,6-Difluoro-3-propoxybenzaldehyde influence the reaction?

The two ortho-fluoro groups are strongly electron-withdrawing, which activates the carbonyl carbon towards nucleophilic attack. This generally increases the reaction rate. However, these groups, along with the meta-propoxy group, also create significant steric hindrance around the reaction center, which can slow the reaction down. Optimizing the temperature is key to balancing these opposing effects.

What is the general mechanism for the Knoevenagel Condensation?

The mechanism proceeds in three main stages:[13]

  • Deprotonation: A weak base removes a proton from the active methylene compound to form a highly reactive enolate ion (a carbanion).

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the 2,6-Difluoro-3-propoxybenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration: This intermediate is protonated and then eliminates a molecule of water to form the final α,β-unsaturated product.

Are there any specific safety considerations for this reaction?

Yes. When heating organic solvents, always use a reflux condenser to prevent the escape of flammable vapors. Conduct the reaction in a well-ventilated fume hood. Substituted benzaldehydes can be irritants, so appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Data Summary: Temperature Effects

The following table provides a hypothetical, yet representative, summary of how temperature can influence the outcome of a Knoevenagel condensation with 2,6-Difluoro-3-propoxybenzaldehyde and an active methylene compound like malononitrile.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Purity by LC (%)Key Observations
25241510>98Very slow reaction rate.
4012656095Moderate rate, good selectivity.
604989293Optimal balance of rate and yield.
802>998580Fast reaction, but significant increase in side products.[4]
1001>997065Very fast, but poor selectivity and potential for reactant/product degradation.[14]

Experimental Workflow & Visualizations

Protocol: Temperature Optimization Study
  • Setup: To four separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2,6-Difluoro-3-propoxybenzaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to each flask.[3]

  • Temperature Control: Place each flask in a pre-heated oil bath at the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Monitoring: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction, dilute it, and spot it on a TLC plate to monitor the consumption of starting material and the formation of the product.

  • Work-up: Once a reaction is deemed complete (by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation & Analysis: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[15] Determine the yield and assess the purity of the crude product by NMR and LC-MS to identify the optimal temperature.

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield temp Is Temperature Optimized? start->temp catalyst Is Catalyst Active & Correct? temp->catalyst Yes temp_study Perform Temperature Study (e.g., 40-80°C) temp->temp_study No conditions Are Other Conditions Correct? (Solvent, Water Removal) catalyst->conditions Yes fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst No purity Are Reactants Pure? conditions->purity Yes change_solvent Test Alternative Solvents conditions->change_solvent No purity->start Yes (Re-evaluate) purify_sm Purify Starting Materials purity->purify_sm No success Yield Improved temp_study->success increase_temp Gently Increase Temp optimize_catalyst Optimize Catalyst Type/Loading fresh_catalyst->optimize_catalyst optimize_catalyst->success remove_water Add Molecular Sieves or Dean-Stark change_solvent->remove_water remove_water->success purify_sm->success

Caption: A logical workflow for troubleshooting low yield, prioritizing temperature optimization.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • Benchchem. (n.d.). Troubleshooting Knoevenagel condensation side reactions.
  • Moroccan Journal of Chemistry. (2021). Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly catalyst.
  • Sciforum. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • PMC. (2022). Modeling Temperature and Species Concentration Profiles on a Continuous-Flow Reactor Applied to Aldol Condensation.
  • Green Chemistry (RSC Publishing). (n.d.). Kinetics of crossed aldol condensations in high-temperature water.
  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes....
  • ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation.
  • YouTube. (2023). Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |.
  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic.
  • Oreate AI Blog. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.
  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction.

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Validation & Comparative

The Analytical Challenge: Why Purity Matters for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Establishing HPLC Purity Standards for 2,6-Difluoro-3-propoxybenzaldehyde

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. 2,6-Difluoro-3-propoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example where stringent purity control is paramount. Substituted benzaldehydes are cornerstone aromatic compounds, serving as pivotal intermediates in a vast array of chemical syntheses.[1]

This guide provides a comprehensive framework for establishing and comparing High-Performance Liquid Chromatography (HPLC) purity standards for 2,6-Difluoro-3-propoxybenzaldehyde. We will move beyond a simple recitation of methods to explore the causality behind experimental design, creating a self-validating system for impurity profiling that ensures trustworthiness and scientific integrity.

The aldehyde functional group is inherently reactive, making it susceptible to oxidation (forming the corresponding carboxylic acid) and other side reactions. For a molecule like 2,6-Difluoro-3-propoxybenzaldehyde, potential impurities can arise from several sources:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Reaction By-products: Isomers or related compounds formed during synthesis.

  • Degradation Products: Primarily the corresponding benzoic acid derivative formed via oxidation.

Even trace-level impurities can have significant downstream effects, potentially leading to failed reactions, reduced yields, or the introduction of toxicological risks in a final drug product. Therefore, a well-developed, stability-indicating HPLC method is crucial for accurate purity determination.[2]

Developing a Gold-Standard HPLC Method

A robust analytical method is the bedrock of any purity standard. The objective is to develop a stability-indicating HPLC method that can separate the main compound from all potential process impurities and degradation products.[3] High-performance liquid chromatography (HPLC) is a preferred analytical method in the pharmaceutical industry due to its speed, sensitivity, high resolution, and the reproducibility of its results.[4]

Core Principles of Method Development

Our approach will be based on Reversed-Phase HPLC (RP-HPLC), which is highly effective for separating moderately polar to non-polar compounds like substituted benzaldehydes.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and provides excellent hydrophobic retention for aromatic compounds. A column with dimensions like 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance of resolution and analysis time.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is ideal. A gradient allows for the effective elution of both more polar impurities and the less polar main analyte within a reasonable timeframe.

  • Detection: The benzaldehyde chromophore allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A DAD is preferable as it can provide spectral data to aid in peak identification and purity assessment. The detection wavelength should be set near the absorbance maximum of the analyte, typically around 254 nm for benzaldehydes.

  • System Suitability: Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times to check for repeatability of retention time, peak area, and resolution between the main peak and a known impurity.

Experimental Workflow: HPLC Purity Determination

The following diagram illustrates the logical flow from sample preparation to the final purity report.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting A Accurately weigh Reference Standard & Sample B Dissolve in appropriate diluent (e.g., Acetonitrile/Water) A->B C Filter solutions through 0.45 µm syringe filter B->C D Perform System Suitability Test (SST) C->D E Inject Blank (Diluent) D->E F Inject Reference Standard E->F G Inject Sample Solution F->G H Integrate Chromatograms G->H I Calculate Purity by Area % H->I J Generate Final Report I->J

Caption: A typical workflow for HPLC purity analysis.

Recommended HPLC Method Protocol

Objective: To determine the purity of 2,6-Difluoro-3-propoxybenzaldehyde and quantify its impurities.

Materials:

  • 2,6-Difluoro-3-propoxybenzaldehyde Reference Standard (well-characterized, >99.5% purity)

  • 2,6-Difluoro-3-propoxybenzaldehyde sample for testing

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Phosphoric Acid (85%)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Inject the solutions onto the HPLC system.

    • Refer to the table below for detailed parameters.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for the analyte and related substances.
Mobile Phase A 0.1% H₃PO₄ in WaterAcidified mobile phase improves peak shape for acidic and basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% BEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector DAD at 254 nmAllows for sensitive detection of the aromatic ring and spectral analysis.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.

Defining and Comparing Purity Standards

A purity standard is not a single number but a comprehensive profile that includes an assay value and limits for specified, unspecified, and total impurities. The stringency of these limits defines the grade of the material. The validation of analytical procedures is a regulatory requirement to demonstrate suitability for its intended purpose.[3][4]

Table 2: Comparison of Purity Standards for 2,6-Difluoro-3-propoxybenzaldehyde

ParameterHigh-Purity Reference StandardStandard Grade (For Synthesis)Justification
Appearance White to off-white crystalline solidWhite to light yellow solidColor may indicate the presence of trace oxidized or polymeric impurities.
Purity by HPLC (Area %) ≥ 99.5%≥ 98.0%Reference standards require the highest possible purity for accurate quantification.
Any Single Unspecified Impurity ≤ 0.10%≤ 0.50%Controls unknown impurities which may have uncharacterized toxicological profiles.
Total Impurities ≤ 0.50%≤ 2.0%A critical quality attribute that defines the overall cleanliness of the material.
Specified Impurity:2,6-Difluoro-3-propoxybenzoic acid ≤ 0.15%≤ 1.0%The most likely degradation product; its level indicates material stability.
Method Validation: The Cornerstone of Trust

To ensure the HPLC method is reliable, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[5][6] This process provides documented evidence that the method is suitable for its intended purpose.[2]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).[3]Peak purity index > 0.999 (DAD). No co-elution of impurities with the main peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[4]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity.[4]For impurities: LOQ to 120% of the specification limit. For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% - 102.0% for spiked samples at different concentration levels.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.[4]Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.Peak areas and retention times should not significantly change with minor variations in flow rate, temperature, and mobile phase composition.

Forced Degradation: Proving Method Specificity

To confirm the method is "stability-indicating," a forced degradation study is essential.[3] This involves subjecting the sample to harsh conditions to intentionally produce degradation products. The method must be able to separate these newly formed impurity peaks from the main analyte peak.

Protocol: Forced Degradation Study
  • Prepare five separate sample solutions of 2,6-Difluoro-3-propoxybenzaldehyde.

  • Acid Stress: Add 1M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Stress: Add 1M NaOH and heat at 60 °C for 4 hours. Neutralize before injection.

  • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Stress: Store the solid sample in an oven at 105 °C for 48 hours, then prepare the solution.

  • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples alongside an unstressed control sample using the validated HPLC method. The goal is to achieve baseline resolution between the main peak and all degradation product peaks.

Logical Framework for Purity Classification

The data from the validated HPLC method feeds into a decision-making process to classify the material batch.

Purity_Classification start Run Validated HPLC Analysis purity_check Purity ≥ 99.5%? start->purity_check total_imp_check Total Impurities ≤ 0.50%? purity_check->total_imp_check Yes reclassify_check Purity ≥ 98.0% and Total Impurities ≤ 2.0%? purity_check->reclassify_check No single_imp_check Single Max Impurity ≤ 0.10%? total_imp_check->single_imp_check Yes total_imp_check->reclassify_check No pass_ref Pass: High-Purity Reference Standard single_imp_check->pass_ref Yes single_imp_check->reclassify_check No fail_grade Fail: Out of Specification reclassify_check->fail_grade No pass_synth Pass: Standard Grade for Synthesis reclassify_check->pass_synth Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.